molecular formula C12H13NO3 B2610797 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile CAS No. 2111440-07-2

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile

Cat. No.: B2610797
CAS No.: 2111440-07-2
M. Wt: 219.24
InChI Key: RKNZEXQYIDMJTO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is an organic compound that features a benzodioxole ring, which is a benzene ring fused to a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with appropriate alkylating agents. One common method includes the use of bis(2-chloroethyl) ether in the presence of a base such as sodium hydroxide in dimethylformamide at elevated temperatures (70-75°C) . The resulting intermediate can then be further modified to introduce the methoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The methoxy and benzodioxole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is unique due to its specific combination of functional groups, which allows for a diverse range of chemical modifications and applications. Its methoxy and nitrile groups provide additional sites for chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methoxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-12(7-13,14-2)9-4-5-10-11(6-9)16-8-15-10/h4-6H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZEXQYIDMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC2=C(C=C1)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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